molecular formula C20H13BrO B8372420 6-Bromo-2,3-diphenyl-benzofuran

6-Bromo-2,3-diphenyl-benzofuran

Cat. No.: B8372420
M. Wt: 349.2 g/mol
InChI Key: RSBWRUWWIJNYMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of 6-Bromo-2,3-diphenyl-benzofuran involves several steps, typically starting with the formation of the benzofuran ring. One common method is the free radical cyclization cascade, which is an efficient way to construct complex benzofuran derivatives . Another method involves proton quantum tunneling, which offers high yield and fewer side reactions . Industrial production methods often utilize these synthetic routes to ensure high purity and yield.

Chemical Reactions Analysis

6-Bromo-2,3-diphenyl-benzofuran undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Bromo-2,3-diphenyl-benzofuran involves its interaction with specific molecular targets and pathways. For instance, its anti-tumor activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation . The exact molecular targets and pathways can vary depending on the specific derivative and its application.

Comparison with Similar Compounds

6-Bromo-2,3-diphenyl-benzofuran can be compared with other benzofuran derivatives such as:

Properties

Molecular Formula

C20H13BrO

Molecular Weight

349.2 g/mol

IUPAC Name

6-bromo-2,3-diphenyl-1-benzofuran

InChI

InChI=1S/C20H13BrO/c21-16-11-12-17-18(13-16)22-20(15-9-5-2-6-10-15)19(17)14-7-3-1-4-8-14/h1-13H

InChI Key

RSBWRUWWIJNYMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(OC3=C2C=CC(=C3)Br)C4=CC=CC=C4

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

43.2 g of 2,3-diphenylbenzo[b]furan, 31.3 g of N-bromosuccinimide, and 400 mL of N,N-dimethylformamide were loaded into a flask, and the mixture was stirred under heat at 70° C. for 8 hours. After having been cooled to room temperature, the reaction solution was poured into 2 L of water. The precipitated crystal was separated by filtration, washed with methanol, water, and methanol in the stated order, and purified by silica gel column chromatography, whereby 40.2 g of a pale yellow crystal were obtained (72% yield).
Quantity
43.2 g
Type
reactant
Reaction Step One
Quantity
31.3 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
2 L
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.